Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

Catalog No.
S12540634
CAS No.
1435-76-3
M.F
C14H13N3O3
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

CAS Number

1435-76-3

Product Name

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

IUPAC Name

2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3

InChI Key

ZYQCHLHJVNROJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound characterized by its azo functional group, which contributes to its distinctive color properties. This compound has the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and a molar mass of approximately 271.27 g/mol . It consists of a phenolic structure substituted at the 2 and 6 positions with methyl groups and at the 4 position with an azo linkage to a nitrophenyl group. The presence of the nitro group enhances its reactivity and potential applications in various fields, including dyes and pigments.

, particularly those involving electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. This compound can undergo:

  • Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, altering the compound's reactivity and properties.
  • Coupling Reactions: This compound can act as a coupling agent in dye synthesis, particularly in creating azo dyes.

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- exhibits various biological activities, primarily due to its structural features. Studies have indicated that compounds with similar structures may possess:

  • Antimicrobial Properties: Azo compounds often show activity against various bacteria and fungi.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems.
  • Potential Cytotoxic Effects: Certain azo compounds have been studied for their cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.

The synthesis of phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- typically involves the following methods:

  • Diazotization Reaction: An aromatic amine (such as 2-nitroaniline) is diazotized using sodium nitrite and hydrochloric acid.
  • Coupling Reaction: The diazonium salt is then coupled with 2,6-dimethylphenol under controlled conditions (usually at low temperatures) to form the azo compound.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

These methods are well-established in organic chemistry and are commonly used for synthesizing azo dyes .

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- has several applications:

  • Dyes and Pigments: It is primarily used as a dye due to its vibrant color properties.
  • Analytical Chemistry: This compound can serve as a reagent in analytical methods for detecting metal ions or other substances.
  • Biological Research: Its biological activities make it a candidate for research in pharmacology and toxicology.

Interaction studies involving phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- focus on its reactivity with other chemical species. These studies often assess:

  • Complex Formation: The ability of the compound to form complexes with metal ions or other ligands.
  • Reactivity Profiles: Understanding how this compound interacts with biological molecules like proteins or nucleic acids can provide insights into its potential therapeutic uses.

Such studies are essential for evaluating the safety and efficacy of this compound in various applications .

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- shares structural similarities with several other azo compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Phenol, 4-[(2-nitrophenyl)azo]-Azo linkage to a single nitrophenyl groupSimpler structure; less steric hindrance
Phenol, 2,6-bis(1-methylpropyl)-4-(4-nitrophenyl)azo-Two alkyl substituents on the phenolic ringIncreased hydrophobicity
Phenol, 2,6-bis(1-methylpropyl)-4-(4-chlorophenyl)azo-Chlorine instead of nitro on the phenyl ringDifferent electronic properties

The uniqueness of phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- lies in its specific arrangement of substituents that enhance its color properties and biological activity compared to similar compounds. Its dual functionality as both a dye and a potential bioactive agent makes it particularly interesting for research and industrial applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.09569129 g/mol

Monoisotopic Mass

271.09569129 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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